molecular formula C14H13N3O2 B2932467 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione CAS No. 858512-76-2

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione

Cat. No. B2932467
CAS RN: 858512-76-2
M. Wt: 255.277
InChI Key: YJKVPVDNBHRYDZ-UHFFFAOYSA-N
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Description

“2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C14H13N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole is known to have two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The exact molecular structure of “this compound” would require more specific studies or computational modeling for accurate determination.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature. Imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized derivatives related to 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione, highlighting their structural properties and interactions. For instance, the synthesis of N-(Imidazol-1-ylmethyl)phthalimide was achieved by reacting N-(bromomethyl)phthalimide and imidazole, revealing the crystal structure stabilized by weak intermolecular interactions (Wang, Jian, & Liu, 2008). Another study focused on synthesizing and characterizing derivatives of imidazole-isoindoline-1,3-dione, examining their biological activity against various microbial strains, indicating potential antimicrobial applications (Sankhe & Chindarkar, 2021).

Application in Corrosion Inhibition

Compounds structurally related to this compound have been evaluated as corrosion inhibitors. A study presented the synthesis of novel aza-pseudopeptides, including variants of the isoindoline-1,3-dione structure, and tested their efficacy as corrosion inhibitors for mild steel in acidic conditions. The findings suggested these compounds are efficient corrosion inhibitors, with their effectiveness increasing with concentration (Chadli et al., 2017).

Chemical Synthesis and Reactivity

Further research has explored the chemical synthesis and reactivity of isoindoline derivatives. One study developed an effective synthesis method for 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid via thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, showcasing a novel approach to synthesize related compounds with high yield (Tkachuk et al., 2020). Another investigation detailed the synthesis of 3-(1H-benzo[d]imidazol-1-yl)isoindolin-1-one derivatives, emphasizing the utility of a specific solvent system to achieve high yields in the synthesis of these derivatives (You et al., 2013).

Fluorescence and Sensing Applications

Some studies have also explored the fluorescence properties and sensing applications of compounds within the same family. Research on fluorescence quenching and enhancement by H-bonding interactions in nitrogen-containing fluorophores has demonstrated solvent-dependent fluorescence emissions, suggesting potential applications in sensing technologies (Tamuly et al., 2006).

Mechanism of Action

The mechanism of action of “2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione” is not clearly defined in the available literature. Imidazole derivatives are known to exhibit a wide range of biological activities, but the specific mechanisms often depend on the exact structure and functional groups present .

Future Directions

The future directions in the study of “2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione” and similar imidazole derivatives could involve exploring their potential biological activities and developing efficient synthesis methods .

properties

IUPAC Name

2-[2-(2-methylimidazol-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-15-6-7-16(10)8-9-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKVPVDNBHRYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858512-76-2
Record name 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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